3-((3-Chloro-5-fluorophenoxy)methyl)azetidine
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Overview
Description
3-((3-Chloro-5-fluorophenoxy)methyl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Chloro-5-fluorophenoxy)methyl)azetidine typically involves the cyclization of appropriate precursors. One common method is the nucleophilic substitution reaction where a suitable azetidine precursor undergoes cyclization in the presence of a base . Another approach involves the use of cycloaddition reactions, where the azetidine ring is formed through the reaction of a nitrile oxide with an alkene .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production often requires the use of continuous flow reactors to ensure consistent reaction conditions and high yields . Additionally, the use of catalysts and specific reaction conditions can enhance the efficiency and selectivity of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-((3-Chloro-5-fluorophenoxy)methyl)azetidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve the use of nucleophiles like amines or halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidines .
Scientific Research Applications
3-((3-Chloro-5-fluorophenoxy)methyl)azetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-((3-Chloro-5-fluorophenoxy)methyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-((3-Chloro-5-fluorophenoxy)methyl)azetidine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chloro and fluoro groups enhances its reactivity and potential for forming various derivatives .
Properties
IUPAC Name |
3-[(3-chloro-5-fluorophenoxy)methyl]azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO/c11-8-1-9(12)3-10(2-8)14-6-7-4-13-5-7/h1-3,7,13H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKYETKZUOJIAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC2=CC(=CC(=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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